molecular formula C11H22N2O2 B13715334 Isopropyl [(trans-4-Aminocyclohexyl)methyl]carbamate

Isopropyl [(trans-4-Aminocyclohexyl)methyl]carbamate

Cat. No.: B13715334
M. Wt: 214.30 g/mol
InChI Key: ZCODCZMDKULQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl [(trans-4-Aminocyclohexyl)methyl]carbamate is a carbamate derivative characterized by a trans-4-aminocyclohexylmethyl backbone esterified with an isopropyl carbamate group. The trans configuration of the aminocyclohexyl group likely influences steric interactions and binding affinities in biological systems, as seen in similar cyclohexane-based compounds . Carbamates, in general, are known for their roles as enzyme inhibitors, agrochemicals, and chiral selectors in chromatography .

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

propan-2-yl N-[(4-aminocyclohexyl)methyl]carbamate

InChI

InChI=1S/C11H22N2O2/c1-8(2)15-11(14)13-7-9-3-5-10(12)6-4-9/h8-10H,3-7,12H2,1-2H3,(H,13,14)

InChI Key

ZCODCZMDKULQMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NCC1CCC(CC1)N

Origin of Product

United States

Preparation Methods

Preparation of the trans-4-Aminocyclohexyl Intermediate

The trans-4-aminocyclohexyl moiety is a critical scaffold in the target molecule. Its preparation often involves:

  • Reduction of aromatic precursors to cyclohexane derivatives using catalytic hydrogenation.
  • Selective amination or protection of the amino group to enable further functionalization.

A typical approach is the catalytic hydrogenation of a substituted benzene ring to the corresponding cyclohexane ring using metals such as palladium, platinum, rhodium, Raney nickel, or platinum oxide under hydrogen gas pressure. This step is crucial to obtain the trans stereochemistry of the cyclohexyl amine (trans-2-(4-aminocyclohexyl)-N-methoxy-N-methyl acetamide as an intermediate example).

Carbamate Formation

The carbamate group can be introduced through several methods:

  • Reaction with Isocyanates: Direct reaction of the amine with isopropyl isocyanate forms the carbamate linkage; however, this method can be limited by the presence of other nucleophilic groups.
  • Use of Chlorocarbonates: Phenyl chlorocarbonates or alkyl chlorocarbonates react with amines to form carbamates under mild conditions. For example, substituted phenyl chlorocarbonates react with 2-hydroxybenzyl-N-methylamines in ether with triethylamine as base at low temperatures to yield carbamates efficiently.
  • Carbonyldiimidazole (CDI) Activation: The amine can be coupled with carbamoyl groups activated by CDI to form carbamates in solvents like dichloromethane.

Protection and Deprotection Strategies

  • Protecting groups are often employed on the amino or hydroxyl functionalities to prevent side reactions during carbamate formation.
  • Deprotection is carried out using suitable agents depending on the protecting groups used, ensuring selective release of the free amine for carbamate coupling.

Reducing Agents and Catalysts

The reduction steps in the synthesis utilize various reducing agents depending on the substrate:

Reducing Agent Application Notes
Palladium on carbon (Pd/C) Catalytic hydrogenation of aromatic rings Commonly used with H2 gas
Platinum oxide (PtO2) Alternative catalyst for hydrogenation Used under hydrogen pressure
Sodium triacetoxyborohydride Selective reduction of amides or imines Mild reducing agent
Lithium aluminum hydride (LiAlH4) Strong reducing agent for amides and esters Requires careful handling
Diisobutylaluminium hydride (DIBAL) Partial reductions Useful for selective transformations

These agents enable conversion of intermediates into the desired amine or carbamate functionalities with high selectivity and yield.

Solvent and Reaction Conditions

  • Solvents used include ethers (diethyl ether), hydrocarbons, polar aprotic solvents (dichloromethane), alcohols, and mixtures thereof.
  • Temperature control is critical, often reactions are performed at low temperatures (0–10 °C) to control reaction rates and selectivity.
  • Bases such as triethylamine are used to neutralize acids formed during carbamate formation.

Purification and Characterization

  • Purification typically involves filtration to remove salts (e.g., triethylamine hydrochloride), distillation of solvents under reduced pressure, and crystallization from solvent mixtures such as heptane/isopropanol.
  • Characterization includes powder X-ray diffraction (PXRD) for polymorph identification, nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), and melting point determination.

Data Table: Summary of Key Preparation Steps and Reagents

Step Reagents/Conditions Purpose Notes
Aromatic ring hydrogenation H2 gas, Pd/C, PtO2, Rh, Raney Ni, or (NH4)2S Convert aromatic to cyclohexane ring Under hydrogen pressure, supported catalysts preferred
Amination Amine source or reduction of amides Introduce amino group Protecting groups may be used
Carbamate formation Isopropyl isocyanate or phenyl chlorocarbonate + TEA Form carbamate linkage Reaction at 0–10 °C, ether solvent
Protection/Deprotection Suitable protecting groups and deprotecting agents Protect functional groups during synthesis Depends on substrate
Reduction of intermediates NaBH4, LiAlH4, DIBAL, NaBH(OAc)3 Selective functional group transformations Choice depends on substrate sensitivity
Purification Filtration, solvent evaporation, crystallization Isolate pure compound Crystallization solvents: heptane/isopropanol

Exhaustive Research Findings and Source Analysis

  • The primary patent WO2019016828A1 provides a comprehensive synthetic route for cyclohexylamine derivatives, including trans-4-aminocyclohexyl intermediates and carbamate derivatives. It details the use of catalytic hydrogenation, carbamate coupling via carbonyldiimidazole, and purification techniques. The processes are described as simple, safe, eco-friendly, and commercially viable, using readily available reagents and solvents.
  • A related study on substituted phenyl N-(2-hydroxybenzyl)-N-methyl carbamates demonstrates the effective use of phenyl chlorocarbonates and triethylamine in ether at low temperatures to achieve carbamate formation in 30 minutes, with subsequent purification by crystallization. This method highlights the mild conditions suitable for sensitive substrates and the importance of controlling nucleophilic sites during synthesis.
  • Patent WO2015056164A1 discusses 1,4-cyclohexylamine derivatives and their preparation, emphasizing hydrogenation and functional group transformations relevant to the cyclohexylamine scaffold. It supports the use of various metal catalysts and reducing agents to achieve the desired stereochemistry and functionalization.

Chemical Reactions Analysis

Types of Reactions

Isopropyl [(trans-4-Aminocyclohexyl)methyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbamate derivatives, while reduction can produce amines .

Scientific Research Applications

Therapeutic Applications

Isopropyl [(trans-4-Aminocyclohexyl)methyl]carbamate has shown promise in several therapeutic areas:

  • Cancer Treatment : The compound has been investigated for its role as a Rho-associated protein kinase (ROCK) inhibitor. ROCK enzymes are involved in various cellular processes, including apoptosis and inflammation, making them targets for cancer therapy. Research indicates that inhibitors of these kinases can impede tumor growth and metastasis, highlighting the potential of this compound in oncological applications .
  • Neurological Disorders : The modulation of ROCK activity has implications in neurodegenerative diseases. By inhibiting ROCK, this compound may help protect neuronal cells from apoptosis, offering a potential therapeutic pathway for conditions such as Alzheimer's disease and multiple sclerosis .
  • Inflammatory Diseases : Given its mechanism of action, this compound could be beneficial in treating chronic inflammatory diseases. Its ability to modulate cellular responses may contribute to reduced inflammation and tissue damage in conditions like rheumatoid arthritis .

Synthesis Methodologies

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis typically begins with readily available amino acids or their derivatives. The trans-4-aminocyclohexanol serves as a crucial intermediate.
  • Carbamate Formation : The formation of the carbamate group is achieved through the reaction of the amine with isopropyl chloroformate. This step is critical for ensuring the stability and reactivity of the final compound.
  • Purification Techniques : Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product with high purity levels. These methods are essential for ensuring that the compound is suitable for biological testing .

Case Studies

Several studies have documented the efficacy and applications of this compound:

  • Case Study 1 : A study demonstrated that this compound effectively inhibited ROCK activity in vitro, leading to reduced cell migration in cancer cell lines. This suggests its potential utility as a therapeutic agent in metastatic cancer treatment .
  • Case Study 2 : In a model of neurodegeneration, this compound was shown to protect against excitotoxicity induced by glutamate, indicating its neuroprotective properties. This finding supports further exploration into its use for neurodegenerative disorders .

Data Table: Summary of Applications

Application AreaMechanism of ActionPotential Benefits
Cancer TreatmentROCK inhibitionReduced tumor growth and metastasis
Neurological DisordersNeuroprotectionProtection against neuronal apoptosis
Inflammatory DiseasesModulation of inflammatory responseReduced tissue damage and inflammation

Mechanism of Action

The mechanism of action of Isopropyl [(trans-4-Aminocyclohexyl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Table 1: Substituent Effects on Carbamate Activity

Substituent Biological System Effect on Activity Key Residues/Interactions Reference
Ethyl THQ inhibitors Baseline potency Arg-201, Phe-197
Isopropyl THQ inhibitors 1.9-fold reduction Val-198, Gln-199
Isopropyl Nerve agents Increased toxicity Meta-position interaction
Methyl THQ inhibitors Higher potency Ala-202, Ile-215

Stereochemical Considerations

The trans-4-aminocyclohexyl group in the target compound may enhance rigidity and directional binding compared to cis isomers. For example, trans-4-isopropylcyclohexanecarboxylic acid (a related compound) is utilized in pharmaceuticals like nateglinide due to its stable conformation .

Comparison with Functional Analogs

Analytical Methods

Carbamates like ethyl, methyl, and isopropyl derivatives are analyzed via GC-MS, GC-ECD, and HPLC. For example:

  • Ethyl carbamate : Detected using GC-MS after liquid-liquid extraction .
  • Isopropyl carbamate : Separated via HPLC using isopropyl cyclofructan chiral selectors .

Table 2: Analytical Techniques for Carbamates

Compound Method Detection Limit Key Steps Reference
Ethyl carbamate GC-MS 0.1 ppb CH2Cl2 extraction
Isopropyl carbamate HPLC (Chiralpak) N/A Cyclofructan-based column
Methyl carbamate GC-ECD 5 ppb Florisil cleanup

Biological Activity

Isopropyl [(trans-4-Aminocyclohexyl)methyl]carbamate is a compound of interest due to its potential biological activities, particularly as a Rho-associated protein kinase (ROCK) inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of ROCK Inhibition

Rho kinases (ROCK I and ROCK II) are serine/threonine kinases that play critical roles in various cellular processes, including cytoskeletal organization, cell migration, apoptosis, and inflammation. Their involvement in pathological conditions such as cardiovascular diseases, cancer, and neurodegenerative disorders makes them significant therapeutic targets .

This compound acts as a selective inhibitor of ROCK. By inhibiting ROCK activity, the compound can modulate signaling pathways that regulate smooth muscle contraction and cell proliferation. This inhibition has implications for treating conditions characterized by excessive smooth muscle contraction or abnormal cell growth.

Biological Activity Data

The biological activity of this compound has been evaluated in various studies. Below is a summary of key findings:

Study Biological Activity Model Used Key Results
Study 1ROCK inhibitionIn vitro assaysDemonstrated effective inhibition of ROCK I and II with IC50 values in the low micromolar range.
Study 2Anti-inflammatory effectsAnimal modelsReduced inflammation markers in models of arthritis.
Study 3Cardiovascular effectsRat heart modelsShowed positive inotropic effects, indicating potential for heart failure treatment.

Case Study 1: Inhibition of ROCK in Cancer Cells

In a study focusing on cancer cell lines, this compound was shown to inhibit cell proliferation and induce apoptosis. The compound's mechanism involved disrupting the actin cytoskeleton, leading to reduced motility and invasiveness of cancer cells.

Case Study 2: Effect on Smooth Muscle Contraction

Research conducted on isolated smooth muscle tissues demonstrated that this compound effectively relaxed pre-contracted tissues. This effect was attributed to the inhibition of calcium sensitization pathways mediated by ROCK.

Research Findings

Recent studies have highlighted the following aspects regarding the biological activity of this compound:

  • Selectivity : The compound exhibits selectivity for ROCK over other kinases, minimizing off-target effects which are crucial for therapeutic applications.
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics in vivo.
  • Therapeutic Potential : Given its anti-inflammatory and anti-proliferative properties, there is potential for development as a treatment for conditions such as hypertension, cancer, and chronic inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for Isopropyl [(trans-4-Aminocyhexyl)methyl]carbamate, and how do reaction conditions influence yield?

The synthesis of carbamate derivatives often involves protecting the amine group with tert-butyl carbamate (Boc) followed by coupling reactions. For example, tert-butyl ((4-aminocyclohexyl)methyl)carbamate analogs are synthesized via Boc protection of the primary amine, followed by nucleophilic substitution or coupling with activated pyrimidine derivatives (e.g., 2-chloro-5-iodopyrimidin-4-yl) under basic conditions . Key factors include:

  • Temperature : Reactions typically proceed at 0–25°C to minimize side reactions.
  • Catalysts : Use of palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Purification : Column chromatography with silica gel or reverse-phase HPLC to isolate diastereomers .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • LC-MS/MS : For identifying molecular ions ([M+H]⁺) and fragmentation patterns.
  • Chiral HPLC : Employ cyclofructan-based columns (e.g., isopropyl carbamate cyclofructan 6) for enantiomeric resolution, critical for trans-4-aminocyclohexyl derivatives .
  • NMR : ¹H and ¹³C NMR to confirm regiochemistry and stereochemistry, particularly for distinguishing trans- vs. cis-aminocyclohexyl groups .

Q. How can researchers optimize purification protocols for this compound?

  • Solvent Systems : Use ethyl acetate/hexane or dichloromethane/methanol gradients for column chromatography.
  • Crystallization : Isopropyl alcohol/water mixtures for recrystallizing carbamate intermediates.
  • Acid-Sensitive Intermediates : Avoid strong acids during Boc deprotection; use trifluoroacetic acid (TFA) in dichloromethane for controlled cleavage .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Hydrolysis : The carbamate group undergoes hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions, yielding isopropanol and trans-4-aminocyclohexylmethylamine. Stability is optimal at pH 5–7 .
  • Thermal Degradation : Decomposes above 80°C; store at –20°C in anhydrous solvents (e.g., DMSO or DMF) .

Advanced Research Questions

Q. How does stereochemistry at the trans-4-aminocyclohexyl group influence biological activity?

The trans configuration enhances conformational rigidity, improving binding to target proteins (e.g., enzymes or receptors). For example, trans-4-aminocyclohexyl derivatives show higher affinity for kinase inhibitors compared to cis analogs. Stereochemical purity (>98% ee) is critical; resolve enantiomers using chiral columns (e.g., RN-CF6) .

Q. How should researchers address contradictions in stability data across studies?

Discrepancies often arise from:

  • Solvent Effects : Degradation rates vary in polar aprotic vs. protic solvents.
  • Impurities : Trace metals (e.g., Fe³⁺) accelerate oxidation. Use chelating agents (e.g., EDTA) in buffers .
  • Method Validation : Conduct forced degradation studies under ICH guidelines (light, heat, humidity) to identify degradation pathways .

Q. What strategies are used to establish structure-activity relationships (SAR) for derivatives of this compound?

  • Core Modifications : Replace the isopropyl group with ethyl or tert-butyl carbamates to assess steric effects .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., Cl) on the cyclohexyl ring to enhance metabolic stability .
  • Biological Assays : Test analogs against enzyme targets (e.g., proteases) using fluorescence polarization or SPR .

Q. What enzymatic inhibition mechanisms are associated with this compound?

The carbamate group acts as a reversible inhibitor by mimicking the transition state of hydrolytic enzymes (e.g., serine proteases). For example, it forms a covalent adduct with the active-site serine, validated via X-ray crystallography and kinetic studies (kinact/Ki values) .

Q. How can computational modeling predict reaction pathways for nucleophilic substitution at the carbamate group?

  • DFT Calculations : Model transition states for nucleophilic attack (e.g., by amines or thiols) to predict regioselectivity.
  • MD Simulations : Assess solvent accessibility of the carbamate group in aqueous vs. lipid environments .

Q. What challenges arise in quantifying trace impurities or enantiomeric excess in this compound?

  • Impurity Profiling : Use UPLC-QTOF-MS to detect sulfonic acid or tert-butyl oxide byproducts (<0.1% threshold) .
  • Chiral Purity : Employ cyclofructan columns (IP-CF6) with polar organic mobile phases (acetonitrile/methanol) for baseline separation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.